2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of naphthalene derivatives with boronic acids or esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where naphthalene-1,3-diyl dibromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with boronic acid groups.
Reduction: It can be reduced to form naphthalene derivatives with boron-hydride groups.
Substitution: The boron atoms can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups attached to the boron atoms .
Scientific Research Applications
Chemistry: In organic synthesis, 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used as a reagent for the formation of carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules and polymers .
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems .
Medicine: In medicinal chemistry, it is explored for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices, due to its stability and reactivity .
Mechanism of Action
The mechanism by which 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the compound act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2,2’-(Naphthalin-1,4-diyl)bis(benzoxazol)
Uniqueness: Compared to similar compounds, 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific naphthalene backbone, which provides distinct electronic properties and reactivity. This makes it particularly useful in applications requiring stable and reactive boron-containing reagents .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-15-11-9-10-12-17(15)18(14-16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQRVEDSKIPVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)B4OC(C(O4)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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